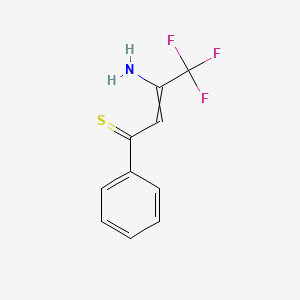![molecular formula C22H22O3S B14353515 Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol CAS No. 90618-72-7](/img/structure/B14353515.png)
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is an organic compound that combines the properties of benzoic acid and a phenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2-(2-phenylsulfanylethyl)phenylmethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as reflux, vacuum filtration, and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
相似化合物的比较
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylmethanol: An aromatic alcohol used in perfumes and as a solvent.
Benzyl Alcohol: A related compound with similar uses in the chemical and pharmaceutical industries.
Uniqueness
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is unique due to its combined structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
90618-72-7 |
|---|---|
分子式 |
C22H22O3S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16OS.C7H6O2/c16-12-14-7-5-4-6-13(14)10-11-17-15-8-2-1-3-9-15;8-7(9)6-4-2-1-3-5-6/h1-9,16H,10-12H2;1-5H,(H,8,9) |
InChI 键 |
LKNPXTVMDSSHAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)SCCC2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
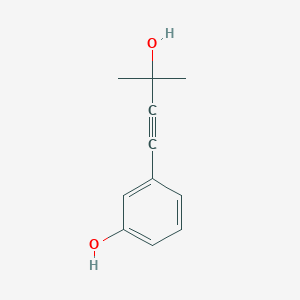
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
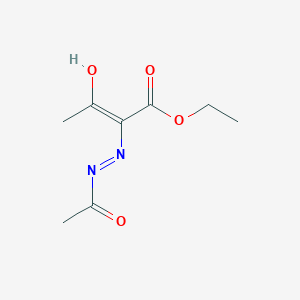
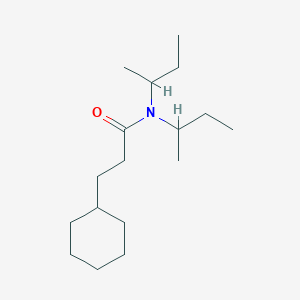
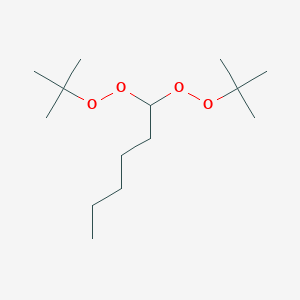
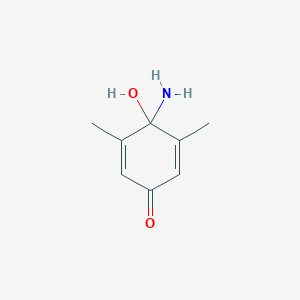
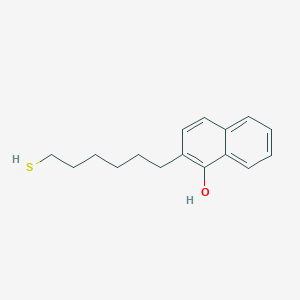
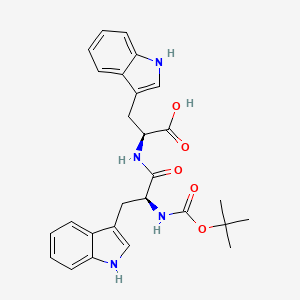

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

